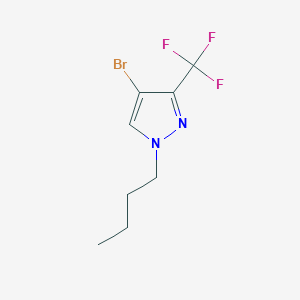

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-butyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrF3N2/c1-2-3-4-14-5-6(9)7(13-14)8(10,11)12/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCCJUQHKDUBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234139 | |

| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-58-5 | |

| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold" due to their prevalence in a wide array of pharmacologically active compounds. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole .

The presence of a trifluoromethyl (-CF3) group is of particular interest in drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions.[1] Finally, the N-alkylation with a butyl group modulates the compound's overall lipophilicity and steric profile, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

This document serves as a comprehensive technical resource, providing an in-depth analysis of the core physicochemical properties of this compound. We will explore its structural features and delve into the theoretical and practical aspects of determining its key parameters, including melting point, boiling point, solubility, lipophilicity (logP), and ionization constant (pKa). Each section will not only present the data but also explain the causality behind the experimental methodologies, offering field-proven insights for laboratory application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Chemical Name: this compound

-

Synonyms: 4-Bromo-1-butyl-3-(trifluoromethyl)-1H-pyrazole[3]

-

Molecular Formula: C₈H₁₀BrF₃N₂[3]

-

Molecular Weight: 271.08 g/mol [3]

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data for analogous compounds is available, specific experimental values for this exact molecule are not widely published. The values presented are a combination of supplier data and reasoned estimations based on structurally similar compounds.

| Property | Value / Expected Characteristics | Significance in Drug Development |

| Physical Form | Reported as a liquid or low-melting solid.[3] | Affects handling, storage, and formulation strategies. |

| Melting Point | Expected to be near or slightly above room temperature. | Indicator of purity; influences solid-state formulation. |

| Boiling Point | > 235 °C (estimated) | Relevant for purification (distillation) and thermal stability. |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, alcohols, acetone). | Crucial for biological assays, formulation, and synthetic workups.[5] |

| logP | Predicted to be > 2.0 | Key determinant of ADME properties (membrane permeability, absorption). |

| pKa | Weakly basic (N2 atom) | Governs ionization state at physiological pH, affecting solubility and target interaction. |

In-Depth Analysis and Experimental Protocols

Melting Point

Significance & Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound.

Expected Value: The un-alkylated analog, 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, is a crystalline powder with a reported melting point of 105-107°C.[6] The introduction of the flexible N-butyl chain disrupts crystal packing efficiency, which is expected to significantly lower the melting point. One supplier lists the target compound as a liquid, suggesting a melting point at or below ambient temperature.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method using a digital melting point apparatus.

-

Sample Preparation: Place a small amount of the solid compound on a clean, dry watch glass. If the sample consists of large crystals, gently crush them into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-15°C/min) to find an approximate melting range. This saves time and prevents overshooting the actual melting point in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Significance & Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids, useful for identification, assessing purity, and determining conditions for purification by distillation. For high-boiling-point compounds, determination is often performed under reduced pressure to prevent thermal decomposition.

Expected Value: The predicted boiling point for 4-Bromo-3-(trifluoromethyl)-1H-pyrazole is 235.3 ± 35.0 °C at standard pressure.[6] The addition of the butyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube)

This method is ideal when only a small amount of liquid is available.

-

Sample Preparation: Add 0.5-1 mL of the liquid into a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Place a standard melting point capillary tube into the liquid, with the sealed end pointing upwards.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed but the open end of the test tube is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and its temperature is now above the boiling point.

-

Data Recording: Remove the heat source. The bubbling will slow and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Solubility

Significance & Causality: Solubility, the ability of a solute to dissolve in a solvent, is a critical parameter. In drug discovery, aqueous solubility is vital for bioavailability and formulation, while solubility in organic solvents like DMSO is necessary for stock solutions used in high-throughput screening. The principle of "like dissolves like" governs this property: polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.

Qualitative Assessment:

-

Water: The parent pyrazole ring has limited water solubility.[5] The presence of the lipophilic trifluoromethyl group and the non-polar n-butyl chain will further decrease its solubility in aqueous media.

-

Organic Solvents: The compound is expected to be readily soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO), due to the overall non-polar character imparted by the butyl and trifluoromethyl groups.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, DMSO, hexane, toluene).

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved material remains.

-

Insoluble: The solid appears largely unaffected.

-

Caption: Workflow for Qualitative Solubility Assessment.

Lipophilicity (logP)

Significance & Causality: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, or "oil-loving" nature. It is expressed as its logarithm, logP. This value is a cornerstone of drug design, famously included in Lipinski's Rule of 5, as it predicts a drug's ability to cross lipid cell membranes. A positive logP indicates higher affinity for the lipid phase (lipophilic), while a negative value indicates higher affinity for the aqueous phase (hydrophilic).

Predicted Value: The presence of both the trifluoromethyl group and the four-carbon butyl chain strongly suggests the compound is lipophilic, with a predicted logP value significantly greater than 2.0. This range is often favorable for CNS-targeting drugs, though excessively high logP values can lead to poor aqueous solubility and rapid metabolism.

Experimental Protocol: Shake-Flask Method for logP Determination

This is the traditional and most referenced method for logP measurement.

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This pre-saturation is critical to ensure the volume of each phase does not change during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical technique.

-

Calculation: Calculate logP using the formula: logP = log₁₀([organic] / [aqueous]) .

Caption: Workflow for Shake-Flask logP Determination.

Ionization Constant (pKa)

Significance & Causality: The pKa value indicates the strength of an acid or base. It is the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms. Since the ionization state of a molecule profoundly affects its solubility, membrane permeability, and ability to bind to a biological target, pKa is a critical parameter in drug development.

Predicted Value: For this compound, the relevant pKa pertains to the basicity of the N2 nitrogen atom. The parent 4-Bromo-3-(trifluoromethyl)-1H-pyrazole has a predicted acidic pKa (for the N-H proton) of 9.27.[6] In our target molecule, this proton is replaced by a butyl group. The N2 nitrogen possesses a lone pair of electrons and is therefore basic. The strong electron-withdrawing effects of the adjacent trifluoromethyl group and the bromine atom will significantly reduce the basicity of this nitrogen compared to an unsubstituted pyrazole (pKa of conjugate acid ≈ 2.5).[2] The pKa of the conjugate acid is therefore expected to be very low, meaning the compound will exist almost exclusively in its neutral form at physiological pH (7.4).

Experimental Protocol: Potentiometric Titration

This method determines pKa by measuring pH changes during titration.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Titration (for a base): Using a burette, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization) or by analyzing the first derivative of the curve, where the equivalence point appears as a maximum. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Caption: Relationship between pH, pKa, and the ionization state of the pyrazole.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar bromo-trifluoromethyl-pyrazoles should be used to guide handling procedures. Analogous compounds are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[7][8][9][10]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized heterocyclic compound with physicochemical properties tailored for applications in medicinal chemistry and drug discovery. Its notable lipophilicity, conferred by the butyl and trifluoromethyl groups, suggests good potential for membrane permeability. The bromine atom provides a reactive site for further synthetic diversification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Its weak basicity ensures it remains in a neutral state under physiological conditions, which can be advantageous for cell penetration.

This guide has provided a detailed framework for understanding and experimentally determining the core physicochemical properties of this compound. For any drug development program, it is imperative that these predicted characteristics are confirmed through rigorous experimental validation as outlined in the provided protocols. Such empirical data is the bedrock upon which successful and rational drug design is built.

References

- 1. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. aksci.com [aksci.com]

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

For researchers, medicinal chemists, and professionals in drug development, pyrazole-based compounds represent a cornerstone of modern therapeutic and agrochemical design.[1][2][3] Their versatile scaffold, which allows for substitution at four distinct positions, provides a rich platform for tuning physicochemical and pharmacological properties.[1][2] The introduction of a trifluoromethyl (CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4] Concurrently, the presence of a bromine atom offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide provides a detailed examination of a specific, highly functionalized derivative: this compound. We will explore its structural characteristics and delve into a robust, two-step synthetic pathway, emphasizing the critical challenge of regioselectivity in the N-alkylation step and the chemical principles that govern a successful outcome.

Chemical Structure and Properties

This compound is a substituted pyrazole featuring a bromine atom at the C4 position, a trifluoromethyl group at the C3 position, and a butyl chain attached to the N1 nitrogen. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[5]

Table 1: Physicochemical Properties of Key Compounds

| Property | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (Precursor) | This compound (Final Product) |

| CAS Number | 19968-17-3[6][7][8] | 143534-53-8 |

| Molecular Formula | C₄H₂BrF₃N₂[6] | C₈H₁₀BrF₃N₂ |

| Molecular Weight | 214.97 g/mol [6] | 271.08 g/mol |

| Appearance | White Crystalline Powder[6] | (Predicted) Liquid or low-melting solid |

| Melting Point | 105-107 °C[6] | Not available |

| Boiling Point | 235.3±35.0 °C (Predicted)[6] | Not available |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. First, the pyrazole core is brominated to create the key intermediate, 4-Bromo-3-(trifluoromethyl)-1H-pyrazole. This is followed by a regioselective N-alkylation to introduce the butyl group at the desired nitrogen atom.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole

The initial step involves the electrophilic bromination of 3-(trifluoromethyl)-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for its ease of handling and for minimizing the formation of polybrominated byproducts.

-

Solvent: A polar aprotic solvent like acetonitrile is suitable for dissolving the starting materials and facilitating the reaction.

Experimental Protocol:

-

Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-3-(trifluoromethyl)-1H-pyrazole as a white crystalline solid.[6]

Step 2: Regioselective N-Alkylation

The N-alkylation of the unsymmetrical 4-Bromo-3-(trifluoromethyl)-1H-pyrazole precursor presents a significant chemical challenge. The pyrazole anion, formed upon deprotonation by a base, can be alkylated at either the N1 or N2 position, potentially leading to a mixture of two regioisomers.

Controlling Regioselectivity: The regioselectivity of pyrazole N-alkylation is a complex interplay of steric and electronic factors, influenced by the nature of the substituents, the base, the alkylating agent, and the solvent.[1][9][10]

-

Electronic Effects: The electron-withdrawing CF₃ group at the C3 position decreases the electron density of the adjacent N2 nitrogen, making it a harder nucleophile. Conversely, the N1 nitrogen is more sterically hindered but electronically more favorable for alkylation.

-

Steric Hindrance: The substituent at C5 (in this case, a hydrogen atom) and the incoming alkylating agent (butyl bromide) create steric hindrance that can influence which nitrogen is attacked.

-

Counter-ion and Solvent: The choice of base (e.g., NaH vs. K₂CO₃) determines the counter-ion (Na⁺ vs. K⁺). The coordination of this cation with the pyrazole anion and the polarity of the solvent can direct the alkylating agent to one nitrogen over the other.[1]

For the synthesis of the desired N1-alkylated product, conditions are chosen to favor thermodynamic control and exploit the electronic preferences of the pyrazole anion. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common strategy.[2][11]

Caption: Regioselectivity in the N-alkylation of the pyrazole anion.

Experimental Protocol:

-

To a solution of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[2][11]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazole anion.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate this compound.

Conclusion

The synthesis of this compound is a clear illustration of modern synthetic strategy, requiring careful control over reaction conditions to achieve the desired outcome. The bromination step proceeds with high regioselectivity due to the inherent electronic properties of the pyrazole ring. The subsequent N-alkylation, however, demands a nuanced understanding of the competing electronic and steric factors that govern the reaction's regiochemical outcome. By employing a strong base in a polar aprotic solvent, the synthesis can be directed to favor the formation of the thermodynamically preferred N1-butyl isomer. This guide provides a robust and well-grounded protocol, empowering researchers to access this valuable chemical building block for applications in drug discovery and beyond.

References

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Bromo-3-trifluoromethyl-1H-pyrazole | [frontierspecialtychemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]

introduction to trifluoromethylated pyrazole chemistry

An In-Depth Technical Guide to Trifluoromethylated Pyrazole Chemistry for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Alliance of Pyrazole and Trifluoromethyl Moieties

In the landscape of modern chemical sciences, particularly within drug discovery and agrochemical development, the deliberate combination of specific structural motifs is a cornerstone of innovation. Among these, the fusion of the pyrazole nucleus with a trifluoromethyl (CF3) group represents a particularly powerful and synergistic alliance. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold".[1][2] This designation stems from its ability to engage in diverse non-covalent interactions with a multitude of biological targets, serving as the core of blockbuster drugs like Celecoxib, Sildenafil, and Ruxolitinib.[2][3][4]

Simultaneously, the trifluoromethyl group has become an indispensable tool in medicinal chemistry. Its introduction into a molecule is a proven strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[5][6] This guide provides an in-depth exploration of the chemistry of trifluoromethylated pyrazoles, moving beyond simple recitation of facts to explain the causal relationships behind synthetic choices and the profound impact of this chemical partnership on molecular properties and function.

Caption: Synergistic benefits of combining the pyrazole scaffold with a trifluoromethyl group.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The strategic incorporation of a CF3 group onto a pyrazole ring dramatically alters its physicochemical profile. Understanding these changes is fundamental to designing molecules with desired therapeutic or biological activities. The C-F bond is one of the strongest in organic chemistry, making the CF3 group exceptionally stable to metabolic degradation.[6] This often translates to a longer in-vivo half-life for drug candidates.

Key Property Modifications:

-

Lipophilicity: The CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to permeate cell membranes. This is a critical factor for oral bioavailability and distribution to target tissues.

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of the pyrazole N-H proton, making it more acidic. This can modulate hydrogen bonding interactions within a biological target's active site.

-

Metabolic Stability: The strength of the carbon-fluorine bonds renders the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[6] This "metabolic blocking" effect is a primary reason for its inclusion in drug design.

-

Bioisosterism: The CF3 group serves as an effective bioisostere for various functionalities. Its steric size is comparable to an ethyl or isopropyl group, but it possesses vastly different electronic properties.[7] It has also been successfully used to replace aliphatic nitro groups, leading to compounds with greater potency and improved metabolic stability.[8][9][10]

Table 1: Comparative Physicochemical Properties

| Property | Unsubstituted Pyrazole | Trifluoromethylated Pyrazole | Rationale & Consequence |

| Lipophilicity (LogP) | Lower | Significantly Higher | Enhanced membrane permeability and bioavailability.[6] |

| pKa (N-H acidity) | ~14 | ~9-10 | Stronger H-bond donor capability; altered ionization state. |

| Metabolic Stability | Susceptible to oxidation | Highly Resistant | Increased in-vivo half-life; reduced drug dosage. |

| Binding Affinity | Variable | Often Increased | Can form favorable orthogonal multipolar interactions. |

Part 2: Core Synthetic Methodologies

The construction of trifluoromethylated pyrazoles can be approached from several distinct strategic directions. The choice of method depends on the availability of starting materials, the desired substitution pattern (regiochemistry), and the tolerance of other functional groups.

Methodology A: Knorr-Type Cyclocondensation

This is the most classical and robust method, involving the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.[11] The causality behind this reaction is the sequential nucleophilic attack of the hydrazine nitrogens onto the two electrophilic carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

A primary challenge is controlling regioselectivity when an unsymmetrical hydrazine (e.g., methylhydrazine) is used. The outcome is often dictated by the relative reactivity of the two carbonyl groups and can be tuned by adjusting reaction conditions like pH and solvent.

Caption: Workflow for Knorr-type synthesis of trifluoromethylated pyrazoles.

Experimental Protocol: Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is based on the general principles of the Knorr synthesis.[11]

-

Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at reflux (approx. 80 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole.

-

Validation: Confirm the structure and purity using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and melting point analysis.

Methodology B: [3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions provide a powerful and often highly regioselective route to trifluoromethylated pyrazoles.[12] A common variant involves the in situ generation of a fluorinated nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne or alkene (dipolarophile).[12] The regiochemistry is governed by the electronic properties of the dipole and dipolarophile, as dictated by frontier molecular orbital theory.

Experimental Protocol: Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazoline via Cycloaddition

This protocol is adapted from methodologies involving nitrile imines.[12]

-

Nitrile Imine Generation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the appropriate hydrazonoyl bromide (1.0 eq) and a chalcone (e.g., 1,3-diphenylprop-2-en-1-one, 1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Reaction Initiation: Cool the solution to 0 °C and add triethylamine (TEA, 1.5 eq) dropwise over 15 minutes. The TEA acts as a base to dehydrohalogenate the hydrazonoyl bromide, generating the transient nitrile imine dipole.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the pyrazoline product by TLC.

-

Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure pyrazoline.

-

Aromatization (Optional): The resulting pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent like manganese dioxide (MnO₂) in a suitable solvent (e.g., dichloromethane).[12]

Methodology C: Direct Trifluoromethylation of a Pyrazole Core

The direct introduction of a CF3 group onto a pre-existing pyrazole ring is a highly desirable strategy for late-stage functionalization. This is typically achieved using specialized trifluoromethylating reagents, which can act as sources of electrophilic (CF₃⁺), radical (CF₃•), or nucleophilic (CF₃⁻) species.[13][14] The choice of reagent and catalyst is critical for success and regioselectivity.

-

Electrophilic Reagents: Togni's and Umemoto's reagents are hypervalent iodine and sulfonium salts, respectively, that can deliver a "CF₃⁺" equivalent to nucleophilic positions on the pyrazole ring, often requiring a catalyst.[14][15]

-

Radical Reagents: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF₃I) can generate a CF₃ radical, which can be used in photoredox-catalyzed reactions to functionalize the pyrazole ring.[16]

-

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) acts as a CF₃⁻ source, typically used in the presence of a fluoride activator.[16]

Caption: Reagent classes for direct trifluoromethylation of pyrazoles.

Part 3: Spectroscopic Characterization

Unambiguous characterization is essential for validating the successful synthesis of the target molecule. Trifluoromethylated pyrazoles exhibit distinct spectroscopic signatures.

Table 2: Key Spectroscopic Signatures for Characterization

| Technique | Nucleus/Region | Signature Feature | Typical Value/Appearance | Causality |

| ¹⁹F NMR | ¹⁹F | Singlet for CF₃ | -60 to -70 ppm | All three fluorine atoms are chemically equivalent. |

| ¹³C NMR | ¹³C | Quartet for CF₃ Carbon | ~120 ppm | J-coupling between the carbon and three attached fluorine atoms (¹JCF ≈ 270 Hz). |

| ¹³C NMR | ¹³C | Quartet for C-attached C | ~145-150 ppm | Smaller J-coupling to the adjacent CF₃ group (²JCF ≈ 35-40 Hz). |

| ¹H NMR | ¹H | Pyrazole Ring Protons | 6.5 - 8.5 ppm | Deshielded due to the aromatic nature of the ring. |

| IR Spec. | Vibrational | C-F Stretch | 1100 - 1350 cm⁻¹ | Strong, characteristic absorption for the trifluoromethyl group. |

| Mass Spec. | Molecular Ion | M⁺ or [M+H]⁺ | Confirms molecular weight | Provides the mass of the synthesized compound. |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the full substitution pattern and the solvent used.[17][18][19]

Part 4: Applications in Drug Discovery & Agrochemicals

The unique properties conferred by the CF3-pyrazole scaffold have led to its incorporation into numerous commercially successful and investigational compounds.

In Medicinal Chemistry

Trifluoromethylated pyrazoles are particularly prominent as kinase inhibitors .[20][21] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole core can act as a hinge-binder, forming key hydrogen bonds in the ATP-binding pocket of the kinase, while the CF3 group can be directed into a hydrophobic pocket to enhance potency and selectivity.[3]

Caption: Binding model of a CF3-pyrazole kinase inhibitor in an ATP-binding site.

In Agrochemicals

The metabolic stability and lipophilicity of the CF3-pyrazole motif are highly advantageous in crop protection.[22]

-

Insecticides: Fipronil is a broad-spectrum insecticide that contains a trifluoromethyl-pyrazole core. Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[23]

-

Fungicides & Herbicides: The scaffold is also a key component in a new generation of fungicides and herbicides, where its properties lead to enhanced potency, better plant uptake, and longer-lasting effects, allowing for lower application rates.[22][23][24]

Conclusion and Future Perspectives

The chemistry of trifluoromethylated pyrazoles is a mature yet continually evolving field. The foundational synthetic methods, particularly Knorr-type condensations and cycloadditions, remain workhorses for generating molecular diversity. The ongoing development of novel, milder, and more selective direct trifluoromethylation reagents promises to further streamline access to these valuable compounds, especially for late-stage functionalization in complex syntheses. Future research will likely focus on asymmetric syntheses to control stereochemistry, the development of novel multicomponent reactions for increased efficiency, and the application of these scaffolds to target new and challenging biological pathways. For researchers in medicinal and agricultural science, the trifluoromethylated pyrazole is not merely a molecule but a validated strategic platform for innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

solubility of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole in organic solvents

An In-depth Technical Guide Solubility Profile of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole in Organic Solvents: A Predictive and Methodological Guide

Introduction

This compound is a substituted pyrazole derivative, a class of heterocyclic compounds widely utilized as key building blocks in the development of pharmaceuticals and agrochemicals.[1][2] The precise solubility of such a compound is a critical physical parameter that dictates its handling, formulation, reaction kinetics, and bioavailability.[3] While specific experimental solubility data for this exact molecule is not extensively documented in public literature, a robust understanding of its solubility profile can be constructed by analyzing its structural components and applying established methodologies for solubility determination.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to predict, measure, and interpret the solubility of this compound in a range of common organic solvents. We will first deconstruct the molecule to establish a theoretical solubility prediction, then present a rationale for solvent selection, and finally, provide detailed, field-proven protocols for both high-throughput kinetic and definitive thermodynamic solubility determination.

Part 1: Theoretical Framework and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[4][5][6] The structure of this compound contains several distinct functional moieties that collectively determine its overall polarity and solubility characteristics.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1: Influence of structural components on predicted solubility."

-

Pyrazole Core: The parent 1H-pyrazole is a heterocyclic aromatic compound that is moderately soluble in polar organic solvents like ethanol and acetone.[1][2] The N1-alkylation with a butyl group blocks the hydrogen bond donating capability of the ring, which will decrease its solubility in protic solvents compared to an unsubstituted pyrazole.

-

N-Butyl Group (-C4H9): This aliphatic chain is nonpolar and hydrophobic. Its presence significantly increases the lipophilicity of the molecule, thereby favoring solubility in solvents with lower polarity, such as ethers and hydrocarbons.[6]

-

Bromo Substituent (-Br): The bromine atom increases the molecule's molecular weight and polarizability. Organobromine compounds with long hydrocarbon chains tend to be more soluble in non-polar organic solvents.[7] Its contribution generally steers solubility away from highly polar media.[8]

-

Trifluoromethyl Group (-CF3): The -CF3 group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing and is known to significantly increase lipophilicity, which is a key factor for enhancing solubility in non-polar solvents.[9][10] This group's resistance to metabolic degradation also makes it a common feature in bioactive molecules.[9]

Overall Prediction: Based on the combination of a large nonpolar butyl group, a lipophilic trifluoromethyl group, and a bromo substituent, this compound is predicted to be a solid with poor aqueous solubility. It is expected to exhibit good to excellent solubility in a range of organic solvents, particularly in moderately polar aprotic (e.g., acetone, ethyl acetate, THF) and non-polar solvents (e.g., toluene, dichloromethane, hexane).

Part 2: Rational Solvent Selection for Screening

A systematic approach to solubility screening involves selecting a panel of solvents that covers a wide spectrum of polarities and hydrogen bonding capabilities.[11][12] This ensures a comprehensive understanding of the compound's behavior. The table below presents a recommended list of solvents, categorized for rational selection.

| Solvent Class | Solvent | Polarity Index (Snyder) | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Primary Intermolecular Forces |

| Polar Protic | Methanol | 5.1 | 32.7 | 65 | H-Bonding, Dipole-Dipole |

| Ethanol | 4.3 | 24.5 | 78 | H-Bonding, Dipole-Dipole | |

| Isopropanol | 3.9 | 19.9 | 82 | H-Bonding, Dipole-Dipole | |

| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | 82 | Dipole-Dipole |

| Acetone | 5.1 | 20.7 | 56 | Dipole-Dipole | |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | 66 | Dipole-Dipole | |

| Ethyl Acetate | 4.4 | 6.0 | 77 | Dipole-Dipole | |

| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Dipole-Dipole | |

| Non-Polar | Toluene | 2.4 | 2.4 | 111 | London Dispersion |

| Hexane | 0.1 | 1.9 | 69 | London Dispersion |

Part 3: Experimental Protocols for Solubility Determination

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[13]

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in a strong organic solvent (like DMSO), begins to precipitate when added to an aqueous or buffer system. It is a rapid, high-throughput method often used in early drug discovery but can overestimate true solubility due to the formation of supersaturated solutions.[14][15][16]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent after a sufficient equilibration time with an excess of the solid compound. The shake-flask method is the gold-standard for determining this value.[17][18]

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is adapted for rapid screening and is typically used for assessing aqueous buffer solubility, but the principle can be applied to organic solvents if a miscible co-solvent is used.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).[19]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Solvent: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the organic solvent of interest (e.g., 198 µL). This creates a range of concentrations with a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

-

Precipitation Detection: Measure the turbidity (precipitation) of each well using a laser nephelometer or a UV-Vis plate reader by measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only blank.

Protocol 2: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This is the definitive method for determining the true solubility of the compound.[17][18]

dot graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: "Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay."

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential.[17]

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. Some systems may require 48-72 hours.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Prepare a calibration curve of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Dilute the collected supernatant with an appropriate solvent (often the mobile phase) to fall within the linear range of the calibration curve and determine its concentration.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the value in units such as mg/mL or mol/L.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

Example Data Table:

| Solvent | Solvent Class | Thermodynamic Solubility at 25°C (mg/mL) | Qualitative Assessment |

| Methanol | Polar Protic | [Experimental Value] | e.g., Soluble |

| Acetone | Polar Aprotic | [Experimental Value] | e.g., Freely Soluble |

| Dichloromethane | Polar Aprotic | [Experimental Value] | e.g., Very Soluble |

| Toluene | Non-Polar | [Experimental Value] | e.g., Very Soluble |

| Hexane | Non-Polar | [Experimental Value] | e.g., Sparingly Soluble |

Interpretation: The experimental results should be correlated back to the theoretical framework. For instance, high solubility in dichloromethane and toluene would confirm the dominant lipophilic character imparted by the butyl and trifluoromethyl groups. Conversely, lower solubility in a polar protic solvent like methanol would highlight the effect of the N1-alkylation, which prevents hydrogen bond donation from the pyrazole ring.

Conclusion

While direct literature values for the solubility of this compound are scarce, a strong predictive assessment can be made based on its chemical structure. The compound is anticipated to be highly soluble in moderately polar to non-polar organic solvents and poorly soluble in aqueous media. This guide provides the necessary theoretical grounding and robust, validated experimental protocols, particularly the gold-standard shake-flask method, to enable researchers to definitively determine its solubility profile. Accurate solubility data is fundamental for the effective design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 12. Key factors in solvent selection - SEQENS [seqens.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole. This document provides an in-depth overview of its chemical properties, commercial availability, potential synthetic routes, and applications, grounded in the broader context of pyrazole chemistry in modern therapeutics.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, with two adjacent nitrogen atoms, offers a versatile framework for developing agents targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] The strategic functionalization of the pyrazole ring with substituents like halogens (e.g., bromo-) and electron-withdrawing groups (e.g., trifluoromethyl-) is a key strategy for modulating the physicochemical and pharmacological properties of drug candidates.[3][4] The trifluoromethyl group, in particular, is often introduced to enhance metabolic stability, binding affinity, and cell permeability.

This compound is a specific building block that embodies these principles. The bromo-substituent provides a reactive handle for further synthetic elaboration via cross-coupling reactions, while the N-butyl group can influence solubility and lipophilicity.[5] This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs.

Physicochemical Properties and Identification

Accurate identification of chemical reagents is paramount for experimental reproducibility. It is important to note that there appears to be some ambiguity in the publicly listed CAS (Chemical Abstracts Service) numbers for this compound. Researchers should verify the specific CAS number with their chosen supplier.

| Property | Data | Source |

| Molecular Formula | C₈H₁₀BrF₃N₂ | [6] |

| Molecular Weight | 271.08 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Pyrazole, 4-bromo-1-butyl-3-(trifluoromethyl)- | [6] |

| Reported CAS Numbers | 1437794-58-5, 1329471-16-0 | [6][7][8] |

| Typical Purity | ≥95-97% | [6][8] |

| Reported Form | Liquid | [6] |

Commercial Sourcing and Availability

This compound is available from a select number of specialized chemical suppliers who focus on providing building blocks for research and development. Availability is typically for laboratory-scale quantities.

| Supplier | Reported CAS Number | Notes |

| Parchem | 1329471-16-0 | A supplier of specialty chemicals.[7] |

| CymitQuimica | 1437794-58-5 | Distributes the "Indagoo" brand of building blocks.[6] |

| Xidian Experimental Supplies | 1437794-58-5 | A China-based supplier of reagents and intermediates.[8] |

Procurement Workflow:

Caption: A typical workflow for procuring and verifying specialty chemicals.

Synthesis and Derivatization Strategies

General Synthesis of Substituted Pyrazoles

The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For this specific molecule, a plausible precursor would be a trifluoromethylated 1,3-dicarbonyl compound.

Plausible Retrosynthetic Analysis:

Caption: A plausible retrosynthetic pathway for the target molecule.

Key Synthetic Steps

-

Pyrazole Ring Formation: The reaction between butylhydrazine and a suitable trifluoromethylated 1,3-dicarbonyl equivalent would form the 1-butyl-3-(trifluoromethyl)pyrazole core. The regioselectivity of this condensation is a critical factor.

-

Electrophilic Bromination: The formed pyrazole ring can then be brominated at the 4-position. The pyrazole ring is generally susceptible to electrophilic substitution, and reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly employed for this transformation.

Application in Further Synthesis

The primary utility of this molecule for a medicinal chemist is the bromine atom at the 4-position. This site serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Potential Applications in Drug Discovery

Given the limited public data on this specific molecule, its applications can be inferred from the well-established roles of similarly substituted pyrazoles in medicinal chemistry.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The substituents can be tailored to achieve specific interactions within the ATP-binding pocket of target kinases.[2]

-

COX-2 Inhibitors: Pyrazole-containing molecules, such as Celecoxib, are well-known selective COX-2 inhibitors used for treating inflammation.[2]

-

Antimicrobial Agents: Functionalized pyrazoles have been explored for their potential as antibacterial and antifungal agents.[1]

-

CNS Disorders: The pyrazole core is also present in compounds investigated for central nervous system disorders.

The combination of the N-butyl group for modulating lipophilicity and the CF₃ group for metabolic stability and binding makes this compound a potentially valuable building block for library synthesis in lead discovery campaigns targeting these areas.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, researchers must handle this compound with the caution appropriate for a novel chemical of unknown toxicity, following standard laboratory safety protocols.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Toxicological Properties: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Brominated and fluorinated organic compounds can be irritants and may have other unknown toxic effects.[9][10][11]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a specialized chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its value lies in the strategic combination of a reactive bromine handle, a lipophilic butyl group, and a metabolically robust trifluoromethyl moiety on a proven pyrazole scaffold. While publicly available data on this specific molecule is limited, its utility can be confidently inferred from the extensive body of literature on related pyrazole derivatives. Researchers procuring this compound should exercise due diligence in verifying its identity and purity and adhere to rigorous safety protocols during its handling and use.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. parchem.com [parchem.com]

- 8. This compound - 杂环化合物 - 西典实验 [seedior.com]

- 9. rustoleum.com [rustoleum.com]

- 10. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. laddresearch.com [laddresearch.com]

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Analysis

4-Bromo-1-butyl-3-(trifluoromethyl)pyrazole belongs to the family of halogenated trifluoromethylpyrazoles, a class of compounds with significant applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a bromine atom on the pyrazole ring suggests that this compound should be handled with care, as similar structures exhibit notable biological activity and potential toxicity.

Chemical and Physical Properties (Inferred)

| Property | Value | Source |

| Molecular Formula | C8H10BrF3N2 | N/A |

| Molecular Weight | 287.08 g/mol | N/A |

| Appearance | Likely a solid or liquid | Inferred from analogs |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Hazard Identification

Based on the hazard classifications of analogous compounds such as 4-Bromo-3-(trifluoromethyl)-1H-pyrazole and 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the following hazards are anticipated for this compound:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling halogenated aromatic compounds. The following PPE is mandatory when working with this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the harmful substance. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |

Engineering Controls and Workstation Preparation

Proper engineering controls are the first line of defense in ensuring a safe laboratory environment.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[6]

Workflow for Safe Handling

References

- 1. 19968-17-3 CAS MSDS (4-BROMO-3-TRIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

reactivity of the bromine atom in 4-bromopyrazoles

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromopyrazoles

Introduction

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and metabolic stability make it a cornerstone of drug design. Within this class of compounds, 4-bromopyrazole stands out as an exceptionally versatile and valuable building block.[2] The bromine atom at the C4 position serves as a robust and reliable synthetic handle, enabling a wide array of chemical transformations. This allows for the late-stage introduction of molecular complexity and the systematic exploration of structure-activity relationships (SAR) crucial for drug development and materials science.[3]

This guide provides a comprehensive technical overview of the . Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the mechanisms that govern these transformations, and offer field-proven insights for researchers, scientists, and drug development professionals. Our focus is on empowering the reader to not only apply these methods but to understand and troubleshoot them effectively.

The Electronic Landscape of the Pyrazole Ring: A Foundation for Reactivity

The reactivity of the C4-bromine is intrinsically linked to the electronic nature of the pyrazole ring. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is electron-donating, and a "pyridine-like" nitrogen (N2) which is electron-withdrawing. Despite the presence of the electronegative N2 atom, the pyrazole ring is considered electron-rich overall, which makes it a poor substrate for classical nucleophilic aromatic substitution (SNAr) unless activated by potent electron-withdrawing groups.[4][5]

This electron-rich character makes the C4 position susceptible to electrophilic attack, which is how 4-bromopyrazoles are often synthesized, typically using reagents like N-bromosuccinimide (NBS).[6] Once installed, the C-Br bond becomes the focal point for a suite of powerful transition-metal-catalyzed cross-coupling reactions.

A critical factor influencing reactivity is the substitution at the N1 position. Unprotected (NH) pyrazoles can be challenging substrates in cross-coupling reactions due to the acidity of the N-H proton, which can interfere with organometallic intermediates or basic reagents.[7][8] Therefore, the use of a protecting group at N1 is often a strategic necessity. Groups like trityl (Tr), benzyl (Bn), or phenylsulfonyl (SO₂Ph) not only prevent these side reactions but can also modulate the electronic properties of the ring and even direct regioselectivity in certain reactions, such as lithiation.[9][10][11] The choice of protecting group is a key experimental decision, guided by its stability to the reaction conditions and the ease of its subsequent removal.

Palladium-Catalyzed Cross-Coupling: The Workhorse of 4-Bromopyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for elaborating the 4-bromopyrazole core. These reactions share a common mechanistic framework, providing a logical basis for understanding and optimizing diverse C-C, C-N, and C-O bond formations.

The General Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for rationalizing experimental choices. While variations exist, the core pathway for most palladium-catalyzed cross-couplings involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The coupling partner, typically an organoboron (Suzuki), organotin (Stille), or organocopper (Sonogashira) species, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Generalized catalytic cycle for palladium cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds with 4-bromopyrazoles, owing to the commercial availability, stability, and low toxicity of the boronic acid and ester coupling partners.

Causality & Experimental Choices:

-

Catalyst/Ligand: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and pre-catalysts (e.g., XPhos Pd G2) are often superior.[12][13] These ligands promote faster rates of oxidative addition and reductive elimination, leading to higher yields, lower catalyst loadings, and broader substrate scope, especially with sterically hindered partners.[13]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction outcome; stronger bases like K₃PO₄ are often required for less reactive boronic acids.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.[7]

Data Presentation: Comparison of Suzuki Coupling Protocols

| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes | Reference |

| XPhos Pd G2 (3 mol%) | K₂CO₃ | EtOH/H₂O | 80 (µW) | 70-98 | 4-bromo-3,5-dinitropyrazole with various aryl/heteroaryl boronic acids.[13] | Tomanová et al. |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | Unprotected 4-bromopyrazole with arylboronic acids.[7] | Billingsley et al. |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~93 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid.[12] | Jedinak et al. |

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole

-

Reagent Preparation: To an oven-dried Schlenk tube, add the N-protected 4-bromopyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times). Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-arylpyrazole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides direct access to 4-aminopyrazoles, which are key pharmacophores in many kinase inhibitors and other bioactive molecules.[11] This reaction is highly dependent on the choice of ligand and, in some cases, the metal catalyst.[14]

Causality & Experimental Choices:

-

Palladium Catalysis: For coupling with aryl amines or bulky alkylamines lacking β-hydrogens, palladium catalysts with sterically hindered phosphine ligands like tBuDavePhos are highly effective.[10][11] The bulky ligand facilitates the reductive elimination step.

-

Copper Catalysis: The Pd-catalyzed amination of 4-bromopyrazoles with primary and secondary alkylamines that possess β-hydrogens is often low-yielding due to a competing side reaction called β-hydride elimination.[11] In these cases, a switch to a copper(I)-catalyzed system (an Ullmann-type reaction) can be complementary and provide much better yields.[10][11] This represents a critical, field-proven insight: when one catalyst fails, a mechanistically distinct alternative may succeed.

-

Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, allowing it to coordinate to the metal center.

Caption: Deciding between Pd and Cu catalysis in amination.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

-

Reaction Setup: In a glovebox, charge a microwave vial with 4-bromo-1-tritylpyrazole (1.0 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and potassium t-butoxide (2.0 eq).

-

Reagent Addition: Add the solvent (e.g., xylene, 2 mL) followed by the amine (e.g., aniline, 2.0 eq).

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[15] Monitor for completion.

-

Work-up: Cool the vial, dilute the mixture with dichloromethane (DCM), and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired 4-aminopyrazole derivative.

Sonogashira Coupling: Accessing Alkynylated Pyrazoles